N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an imidazole ring, a thiophene ring, and a carboxamide group. The imidazole ring is a five-membered ring with two nitrogen atoms, which is a common structure in many biologically active molecules. The thiophene ring is a five-membered ring with a sulfur atom, which can contribute to the compound’s aromaticity and stability. The carboxamide group (-CONH2) is a common functional group in organic chemistry, often seen in amides and peptides .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name and includes an imidazole ring attached to a propyl chain, which is attached to a thiophene ring with a carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the compound’s polarity, solubility, and stability would be influenced by the presence and position of its functional groups .Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with structural elements similar to the specified chemical. For instance, the synthesis of nonpeptide angiotensin II receptor antagonists showcases the creation of molecules with significant antihypertensive effects, highlighting the chemical ingenuity in developing therapeutically relevant compounds (Carini et al., 1991). Similarly, novel synthetic routes for antimicrobial agents, such as clubbed quinazolinone and 4-thiazolidinone derivatives, demonstrate the potential for chemical compounds to address microbial resistance (Desai et al., 2011).
Biological Activity and Pharmacological Potential
Compounds with benzothiazole and thiourea structures have been evaluated for their antioxidant activity and potential protective effects against chemical-induced toxicity. For example, a study on benzothiazole-isothiourea derivatives explored their efficacy in scavenging free radicals and protecting against acetaminophen-induced hepatotoxicity, showcasing the antioxidant properties of these compounds (Cabrera-Pérez et al., 2016).
Applications in Catalysis
The use of N-heterocyclic carbene complexes in catalysis, including hydrosilylation and transfer hydrogenation reactions, underscores the versatility of these compounds in synthetic chemistry. For instance, bis(N-heterocyclic carbene) complexes of iron(II) have been synthesized and demonstrated efficacy as catalysts, highlighting the application of such compounds in facilitating chemical transformations (Hashimoto et al., 2012).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathway and the biological activity of the compound.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , the effects could range from antimicrobial to anti-inflammatory effects, among others.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS2.ClH/c1-13-4-2-5-14-17(13)22-19(27-14)24(10-3-9-23-11-8-21-12-23)18(25)15-6-7-16(20)26-15;/h2,4-8,11-12H,3,9-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFGTTVAGBZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.